![molecular formula C23H15FN2O3 B2815903 1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847378-21-6](/img/structure/B2815903.png)
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolidine ring , which is a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a fluorophenyl group, a methyl group, and a pyridinyl group, which could contribute to its physicochemical properties and biological activity.
Molecular Structure Analysis
The structure of this compound, based on its name, would likely involve a complex arrangement of rings, including a pyrrolidine ring and a chromeno ring. The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrrolidine derivatives can undergo a variety of reactions, including those involving their nitrogen atom or any functional groups they may have .Scientific Research Applications
Polymer Synthesis and Properties
Polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, similar in structure to the compound of interest, have been synthesized and characterized. These polymers, deeply colored with molecular weights between 3.5 and 22 kDa, are soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Their synthesis through palladium-catalyzed polycondensation exhibits potential for electronic and optical applications due to their unique properties (Welterlich, Charov, & Tieke, 2012).
Synthetic Approaches
Efficient synthetic procedures have been developed for diversifying 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, indicating a broad applicability of these core structures in various chemical syntheses. These methods allow for the practical synthesis of compounds with a wide range of substituents, enhancing their versatility in scientific research (Vydzhak et al., 2021).
Luminescent Properties
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, closely related to the compound , have been synthesized and exhibit strong fluorescence with significant Stokes shifts and quantum yields. Such properties make these polymers candidates for applications in optoelectronic devices and fluorescent materials (Zhang & Tieke, 2008).
Electron Transport Layer for Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a diketopyrrolopyrrole (DPP) backbone, structurally related to the compound of interest, has been developed for use as an electron transport layer in polymer solar cells. This material demonstrates high conductivity and electron mobility, contributing to improved power conversion efficiency due to its favorable energy alignment (Hu et al., 2015).
Mechanism of Action
properties
IUPAC Name |
1-(3-fluorophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O3/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(24)12-14)26(23(28)22(19)29-17)18-7-2-3-10-25-18/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCCLWIYTKWDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)
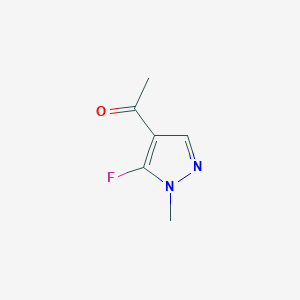
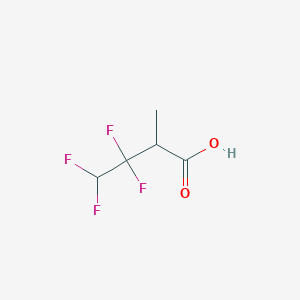
![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
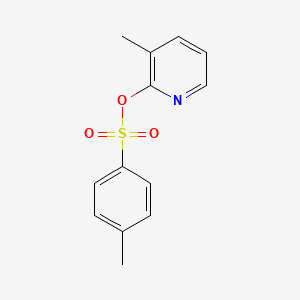
![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)
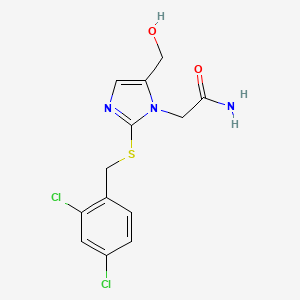
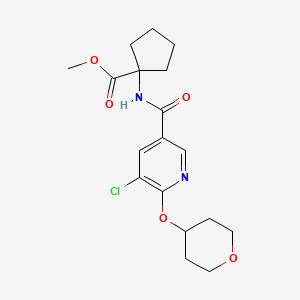
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)
